molecular formula C19H15F2N5O2 B13367513 N-(3-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide

N-(3-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B13367513
M. Wt: 383.4 g/mol
InChI Key: PSJXOSMABZQWKF-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a cyanophenyl group, and a difluoromethoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the cyanophenyl and difluoromethoxyphenyl groups. Common synthetic routes may include:

    Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.

    Introduction of the Cyanophenyl Group: This step may involve a nucleophilic substitution reaction where a cyanophenyl halide reacts with a suitable nucleophile.

    Attachment of the Difluoromethoxyphenyl Group: This can be done through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated reagents or organometallic compounds under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyanophenyl)-4-(difluoromethoxy)benzamide
  • N-(2-cyanophenyl)-3-(difluoromethoxy)benzamide

Uniqueness

N-(3-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and difluoromethoxyphenyl group make it particularly interesting for research in medicinal chemistry and drug development.

Properties

Molecular Formula

C19H15F2N5O2

Molecular Weight

383.4 g/mol

IUPAC Name

N-(3-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-5-ethyltriazole-4-carboxamide

InChI

InChI=1S/C19H15F2N5O2/c1-2-16-17(18(27)23-13-5-3-4-12(10-13)11-22)24-25-26(16)14-6-8-15(9-7-14)28-19(20)21/h3-10,19H,2H2,1H3,(H,23,27)

InChI Key

PSJXOSMABZQWKF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=NN1C2=CC=C(C=C2)OC(F)F)C(=O)NC3=CC=CC(=C3)C#N

Origin of Product

United States

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